Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Finafloxacin is a fluoroquinolone antibiotic that has been developed to treat bacterial infections, particularly those associated with acidic environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Finafloxacin is synthesized through a series of chemical reactions involving the introduction of various functional groups to a quinolone core structure. The synthesis typically involves the following steps:
Formation of the quinolone core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and a β-ketoester.
Introduction of the cyano group: A cyano group is introduced at the 8-position of the quinolone core through a nucleophilic substitution reaction.
Cyclopropyl group addition: A cyclopropyl group is added at the 1-position through a Friedel-Crafts alkylation reaction.
Fluorination: A fluorine atom is introduced at the 6-position through an electrophilic fluorination reaction.
Formation of the oxazinyl ring: The oxazinyl ring is formed through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of finafloxacin involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Finafloxacin undergoes various chemical reactions, including:
Oxidation: Finafloxacin can undergo oxidation reactions, particularly at the quinolone core.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
Oxidation: Oxidation of finafloxacin can lead to the formation of quinolone N-oxide derivatives.
Reduction: Reduction of the cyano group results in the formation of aminomethyl derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Finafloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of fluoroquinolones and their derivatives.
Biology: Investigated for its antibacterial activity against various bacterial strains, including those resistant to other antibiotics.
Medicine: Used in clinical trials to evaluate its efficacy in treating bacterial infections, particularly those in acidic environments such as urinary tract infections and Helicobacter pylori infections.
Industry: Employed in the development of new antibacterial agents and formulations
Mechanism of Action
Finafloxacin exerts its antibacterial effects by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, finafloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Finafloxacin belongs to the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, moxifloxacin, and levofloxacin. Compared to these compounds, finafloxacin has several unique features:
Enhanced activity in acidic environments: Finafloxacin exhibits optimal antibacterial activity at slightly acidic pH levels (5.0-6.0), making it particularly effective in treating infections in acidic environments such as the urinary tract and stomach
Broad-spectrum activity: Finafloxacin has a broad antibacterial spectrum, including activity against fluoroquinolone-resistant strains.
Zwitterionic structure: The zwitterionic chemical structure of finafloxacin contributes to its unique pharmacokinetic properties and enhanced antibacterial activity.
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum activity but reduced efficacy in acidic environments.
Moxifloxacin: Another fluoroquinolone with enhanced activity against gram-positive bacteria but less effective in acidic conditions.
Levofloxacin: Known for its broad-spectrum activity and use in respiratory and urinary tract infections
Finafloxacin’s unique properties make it a valuable addition to the fluoroquinolone class of antibiotics, offering advantages in treating infections in challenging environments.
Properties
IUPAC Name |
7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMHQCNFKNMJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.